N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methanamine
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Overview
Description
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methanamine is a complex organic compound featuring an imidazole ring, a piperidine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling through various chemical reactions.
Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Piperidine Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling Reaction: The final step involves the coupling of the imidazole and piperidine intermediates using reagents such as N-methylating agents and alkyl halides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield dealkylated products.
Scientific Research Applications
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the piperidine ring can modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with a similar piperidine structure.
Astemizole: Another antihistaminic agent with an imidazole ring.
Uniqueness
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methanamine is unique due to its specific combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4/c1-17-7-4-5-9-20(17)10-12-25-11-6-8-19(14-25)13-24(3)15-21-18(2)22-16-23-21/h4-5,7,9,16,19H,6,8,10-15H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWWZTJOFIIXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCCC(C2)CN(C)CC3=C(NC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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